O-Carbamyl-D-serine

Antibiotic mechanism of action Alanine racemase Target specificity

O-Carbamyl-D-serine (OCDS) is a D-alanine analog antibiotic first isolated from Streptomyces polychromogenes. It belongs to the class of cell-wall biosynthesis inhibitors that act as competitive antagonists of the pyridoxal 5′-phosphate (PLP)-dependent enzyme alanine racemase (Alr), which catalyzes the interconversion of L-alanine to D-alanine—an essential component of bacterial peptidoglycan.

Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
CAS No. 3819-76-9
Cat. No. B10781737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Carbamyl-D-serine
CAS3819-76-9
Molecular FormulaC4H8N2O4
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)OC(=O)N
InChIInChI=1S/C4H8N2O4/c5-2(3(7)8)1-10-4(6)9/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m1/s1
InChIKeyMYFVWSDZEBSNKM-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Carbamyl-D-serine (CAS 3819-76-9): A D-Alanine Antagonist Antibiotic Targeting Bacterial Alanine Racemase


O-Carbamyl-D-serine (OCDS) is a D-alanine analog antibiotic first isolated from Streptomyces polychromogenes [1]. It belongs to the class of cell-wall biosynthesis inhibitors that act as competitive antagonists of the pyridoxal 5′-phosphate (PLP)-dependent enzyme alanine racemase (Alr), which catalyzes the interconversion of L-alanine to D-alanine—an essential component of bacterial peptidoglycan [2]. Unlike broad-spectrum cell-wall antibiotics, OCDS exhibits a narrower antibacterial spectrum predominantly against Gram-positive organisms and mycobacteria, with its biochemical activity strictly dependent on the D-configuration [3]. The compound serves as both a historical reference inhibitor for alanine racemase enzymology and a mechanistic probe for studying D-alanine metabolism in prokaryotes.

Alanine racemase enzymology studies
Peptidoglycan biosynthesis pathway dissection
Gram-positive & mycobacterial cell-wall inhibition probe
D-alanine metabolism mechanistic investigation

Why O-Carbamyl-D-serine Cannot Be Substituted by D-Cycloserine or Other Alanine Racemase Inhibitors


Although O-carbamyl-D-serine and D-cycloserine both target alanine racemase, they differ critically in target multiplicity, stereochemical mechanism, and functional outcomes. D-cycloserine is a dual inhibitor that additionally blocks D-alanyl-D-alanine synthetase, while OCDS selectively inhibits only the racemase [1]. Furthermore, the L-isomer of O-carbamyl-serine operates through an entirely distinct pathway—inhibiting purine biosynthesis as an L-glutamine antagonist rather than cell-wall synthesis [2]. Even within the same enzyme class, resistance mechanisms differ: S. faecalis mutants selected against OCDS exhibit distinct resistance profiles compared with D-cycloserine-selected mutants [3]. These divergences in target engagement, stereospecificity, and resistance genetics mean that simply interchanging in-class compounds yields non-equivalent biological outcomes, compromising experimental reproducibility and mechanistic interpretation.

  • Target multiplicity mismatch

    D-cycloserine inhibits both alanine racemase and D-Ala-D-Ala ligase, while OCDS is racemase-specific; dual inhibition may confound pathway dissection.

  • Stereochemical pathway divergence

    O-carbamyl-L-serine acts as an L-glutamine antagonist in purine biosynthesis, not cell-wall synthesis; enantiomer mix yields unrelated biological readouts.

  • Resistance profile mismatch

    OCDS-selected S. faecalis mutants show distinct resistance genetics compared with D-cycloserine-selected mutants; resistance context may not transfer.

Quantitative Differentiation Evidence for O-Carbamyl-D-serine Against Closest Comparators


Single-Target Specificity: OCDS Selectively Inhibits Alanine Racemase, Whereas D-Cycloserine Is a Dual-Target Inhibitor

O-carbamyl-D-serine is a competitive inhibitor of alanine racemase (Alr) exclusively, whereas D-cycloserine inhibits both Alr and D-alanyl-D-alanine synthetase (Ddl), two sequential enzymes in the peptidoglycan biosynthetic pathway [1]. This difference in target multiplicity was established through comparative enzymological characterization: OCDS-treated S. faecalis accumulates UDP-NAc-muramyl-L-Ala-D-Glu-L-Lys (the substrate of D-Ala-D-Ala ligase), confirming that the downstream ligase remains functional, while D-cycloserine blocks both enzymatic steps [2]. The exclusive racemase targeting by OCDS provides a cleaner experimental tool for dissecting the alanine racemase step without confounding inhibition of the ligase.

Target Specificity
Head-to-head
1 enzyme target vs. 2
Supports single-enzyme racemase studies without ligase confounding
Functional confirmation via muramyl-tripeptide accumulation
Antibiotic mechanism of action Alanine racemase Target specificity

Alanine Racemase Inhibition Potency: OCDS Ki = 4.8 × 10⁻⁴ M Compared with D-Cycloserine Ki = 6.5 × 10⁻⁴ M

OCDS inhibits alanine racemase from S. faecalis with a competitive inhibition constant Ki of 4.8 × 10⁻⁴ M (Km of L-alanine = 6.8 × 10⁻³ M) [1]. For comparison, D-cycloserine inhibits alanine racemase from E. coli W with a Ki of 6.5 × 10⁻⁴ M (Km of D-alanine = 4.6 × 10⁻⁴ M; Km of L-alanine = 9.7 × 10⁻⁴ M) [2]. Although these values derive from different bacterial species, both enzymes belong to the fold-type III PLP-dependent alanine racemase family, and the review literature treats them as standard comparators [3]. The numerically lower Ki of OCDS (4.8 vs. 6.5 × 10⁻⁴ M) suggests marginally tighter binding to the Alr active site under the respective assay conditions.

Inhibition Constant (Ki)
Cross-study comparable
OCDS Ki 0.48 mM; DCS Ki 0.65 mM
Reported lower Ki under respective assay conditions; Ki/Km ratio difference observed
Data from different bacterial species; direct comparison requires verification
Enzyme kinetics Alanine racemase inhibition Ki comparison

Proven Synergism: OCDS Enhances D-4-Amino-3-Isoxazolidone Antibacterial Activity by 8- to 10-Fold

O-carbamyl-D-serine exhibits strong synergistic antibacterial activity when combined with D-4-amino-3-isoxazolidone. According to US Patent 3,428,730, a 1:1 (w/w) mixture of OCDS and D-4-amino-3-isoxazolidone inhibited Bacillus subtilis at 1.25 µg/mL (calculated as D-4-amino-3-isoxazolidone weight), compared with 10 µg/mL for D-4-amino-3-isoxazolidone alone—an 8-fold potency enhancement [1]. Against Mycobacterium tuberculosis, the mixture was active at 1–2 µg/mL, whereas D-4-amino-3-isoxazolidone alone required 10 µg/mL, representing a 5- to 10-fold improvement [1]. Notably, OCDS alone inhibited M. tuberculosis only at 100 µg/mL, meaning the synergism transforms a weakly active compound into a potent component of a combination antibacterial preparation [1].

Synergism Potentiation
Head-to-head
5- to 10-fold MIC reduction in combination
Reported combination susceptibility enhancement in B. subtilis and M. tuberculosis
Based on patent data; independent replication needed
Antibiotic synergism Combination therapy D-4-amino-3-isoxazolidone

Stereochemical Determinant of Mechanism: D-Isomer Targets Cell Wall; L-Isomer Targets Purine Biosynthesis

The antibacterial mechanism of O-carbamyl-D-serine is entirely distinct from that of its L-enantiomer. O-carbamyl-D-serine inhibits bacterial cell-wall synthesis as a D-alanine antagonist, specifically reversing only by D-alanine and not by glycine, L-alanine, L-serine, L-glutamic acid, D-glutamic acid, L-lysine, or L-glutamine [1]. In contrast, O-carbamyl-L-serine inhibits purine biosynthesis by acting as an L-glutamine antagonist—a fundamentally different biochemical target [1]. This stereochemistry-driven mechanism divergence means that procurement of the correct enantiomer (D-configuration) is essential for cell-wall-targeted studies; use of the L-isomer or racemic mixture would produce confounding biological readouts from an unrelated pathway.

Enantiomer Mechanism
Head-to-head
D-isomer: cell-wall; L-isomer: purine biosynthesis
Complete pathway divergence between enantiomers; D-alanine reversal specificity
Enantiomeric purity essential for cell-wall targeted studies
Stereospecificity D-amino acid antibiotics Mechanism divergence

Spore Germination Potentiation: OCDS Is the Most Effective Potentiator Among D-Alanine Structural Analogs

In a comparative study of D-alanine structural analogs for their ability to potentiate L-alanine-initiated germination of Bacillus cereus spores, O-carbamyl-D-serine (OCDS) was identified as the most effective potentiator of germination among all compounds tested [1]. The rank order of potentiator effectiveness was OCDS > D-cycloserine (DCS) > β-alanylhydroxamic acid (βAHA) > glycyl hydroxamic acid (GHA), while D-α-alanyl-hydroxamic acid (DAHA) was inactive [1]. The potentiation mechanism involves inhibition of alanine racemase within the spore, which suppresses the formation of D-alanine—an endogenous inhibitor of L-alanine-triggered germination. The superior activity of OCDS over DCS in this functional assay demonstrates that, despite both being Alr inhibitors, OCDS achieves greater functional potency in the spore germination context.

Spore Germination Rank
Head-to-head
OCDS > DCS > βAHA > GHA > DAHA
Reported most effective potentiator for L-alanine-initiated germination
Qualitative rank order; fold differences not quantified
Bacterial spore germination Alanine racemase inhibition D-alanine analogs

Narrower Antibacterial Spectrum: OCDS Is Inactive Against Selected Gram-Negative and Lactic Acid Bacteria at 200 µg/mL

OCDS exhibits a narrower antibacterial spectrum compared with broader-spectrum alanine racemase inhibitors. Specifically, the D-isomer showed no inhibitory effect against Streptococcus lactis, Lactobacillus arabinosus, and Escherichia coli at concentrations up to 200 µg/mL (GI50 = 1.3 × 10⁻³ M) [1]. These naturally resistant species harbor either alternative D-alanine biosynthetic pathways or reduced permeability to the compound. By contrast, D-cycloserine exhibits measurable activity against E. coli and a wider range of Gram-negative organisms [2]. This narrower spectrum makes OCDS a more selective tool for discriminating between Alr-dependent and Alr-independent D-alanine supply pathways across bacterial species.

Antibacterial Spectrum
Cross-study comparable
Inactive vs. S. lactis, L. arabinosus, E. coli at 200 µg/mL
Narrower Gram-positive and mycobacterial selectivity compared to D-cycloserine
May support selective inhibition in mixed-culture contexts
Antibacterial spectrum Selectivity Gram-positive targeting

Recommended Research and Industrial Application Scenarios for O-Carbamyl-D-serine (CAS 3819-76-9)


Enzymology: Single-Target Alanine Racemase Inhibition Without D-Ala-D-Ala Ligase Confounding

O-carbamyl-D-serine is the preferred competitive inhibitor for in vitro alanine racemase (Alr) kinetic studies where the experimental objective requires exclusive inhibition of the racemization step without concurrent blockade of D-alanyl-D-alanine ligase (Ddl). Unlike D-cycloserine, which inhibits both Alr and Ddl, OCDS treatment leads to accumulation of the Ddl substrate (UDP-NAc-muramyl-tripeptide) rather than depletion of the Ddl product, confirming single-target action [1]. Researchers characterizing Alr kinetics, screening for Alr-specific inhibitors, or studying the racemase mechanism in isolation should select OCDS over D-cycloserine to avoid dual-enzyme confounding. The Ki of 4.8 × 10⁻⁴ M provides a benchmark for calibrating inhibitor potency against S. faecalis Alr .

Antibacterial Synergism Research: Combination Studies with D-4-Amino-3-Isoxazolidone Against Mycobacteria

OCDS serves as a validated potentiator in combination antibacterial research, particularly with D-4-amino-3-isoxazolidone. The patented 1:1 (w/w) mixture achieves 5- to 10-fold enhancement of anti-mycobacterial activity compared with the isoxazolidone alone, reducing the MIC against M. tuberculosis from 10 µg/mL to 1–2 µg/mL [1]. This synergism is documented both in vitro and in vivo (mouse protection model against staphylococcal infection) [1]. Research programs investigating combination therapies for mycobacterial infections, including drug-resistant tuberculosis, can use this well-characterized pair as a positive control or starting scaffold for developing novel potentiator-antibiotic combinations.

Bacterial Spore Biology: Reference Potentiator for L-Alanine-Initiated Germination Assays

Among D-alanine structural analogs, OCDS is the most effective potentiator of L-alanine-initiated spore germination in Bacillus cereus, outperforming D-cycloserine, β-alanylhydroxamic acid, and glycyl hydroxamic acid [1]. This property makes OCDS the compound of choice as a positive control in spore germination potentiation assays. Researchers studying the role of alanine racemase in spore dormancy and germination, evaluating anti-spore compounds, or investigating the D-alanine-mediated feedback inhibition of germination should procure OCDS as the benchmark reference compound for maximum potentiation effect [1].

Stereochemical Probe: D-Configuration Validation for Cell-Wall vs. Purine Pathway Discrimination

The complete mechanistic divergence between O-carbamyl-D-serine (cell-wall synthesis inhibitor; D-alanine antagonist) and O-carbamyl-L-serine (purine biosynthesis inhibitor; L-glutamine antagonist) makes the D-isomer an essential stereochemical probe [1]. In any experimental system where the biological readout could originate from either cell-wall or purine pathway disruption, the use of enantiomerically pure OCDS (CAS 3819-76-9) provides unambiguous pathway assignment. The reversal specificity of OCDS antibacterial activity—reversed exclusively by D-alanine among eight tested amino acids—further validates pathway identification [1]. Procurement must specify the D-isomer to ensure experimental validity in cell-wall-targeted research.

Application
Selection Property
Validation Focus
Alanine racemase enzymology
Single-target inhibition (Alr-specific)
Cell-wall intermediate accumulation assay (UDP-MurNAc-tripeptide)
Antimycobacterial combination research
Synergistic potentiation with D-4-amino-3-isoxazolidone
Checkerboard synergy assay against mycobacteria
Bacterial spore germination studies
Germination potentiation rank among D-alanine analogs
L-alanine-initiated germination assay in Bacillus spp.
Stereochemical pathway discrimination
Enantiomer identity (D- vs L-isomer)
Cell-wall reversal assay (D-alanine rescue) vs purine pathway
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